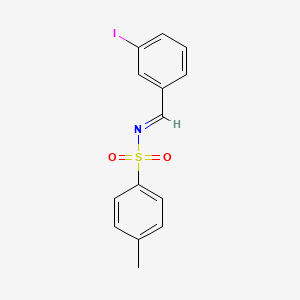
N-(3-Iodobenzylidene)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Iodobenzylidene)-4-methylbenzenesulfonamide is an organic compound that features an iodobenzylidene group attached to a methylbenzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodobenzylidene)-4-methylbenzenesulfonamide typically involves the reaction of 3-iodobenzaldehyde with 4-methylbenzenesulfonamide under specific conditions. One common method is the condensation reaction, where the aldehyde group of 3-iodobenzaldehyde reacts with the amine group of 4-methylbenzenesulfonamide in the presence of a suitable catalyst or under acidic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Iodobenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, the sulfonamide group can be reduced to an amine under reducing conditions.
Condensation Reactions: The compound can participate in further condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as potassium carbonate.
Oxidation and Reduction: Reagents like sodium borohydride for reduction or potassium permanganate for oxidation are commonly used.
Condensation Reactions: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylidene derivatives, while oxidation and reduction can produce different functionalized sulfonamides.
Applications De Recherche Scientifique
N-(3-Iodobenzylidene)-4-methylbenzenesulfonamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(3-Iodobenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The iodine atom in the benzylidene group can participate in electrophilic aromatic substitution reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-(5-Chloro-2-hydroxy-3-iodobenzylidene)hydrazine-1-carboxamide: This compound has a similar benzylidene structure but with different substituents, leading to distinct chemical and biological properties.
N-Iodosuccinimide: While not structurally similar, it shares the iodine functional group and is used in similar iodination reactions.
Uniqueness
N-(3-Iodobenzylidene)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C14H12INO2S |
|---|---|
Poids moléculaire |
385.22 g/mol |
Nom IUPAC |
(NE)-N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12INO2S/c1-11-5-7-14(8-6-11)19(17,18)16-10-12-3-2-4-13(15)9-12/h2-10H,1H3/b16-10+ |
Clé InChI |
WPJHJBMMPLXYLS-MHWRWJLKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC(=CC=C2)I |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


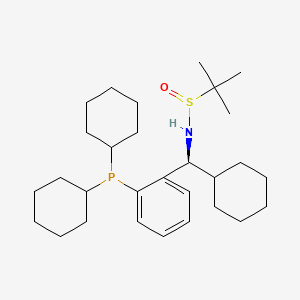

![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-{2-[2-(2-iodoacetamido)ethoxy]ethoxy}ethyl)pentanamide](/img/structure/B13650374.png)
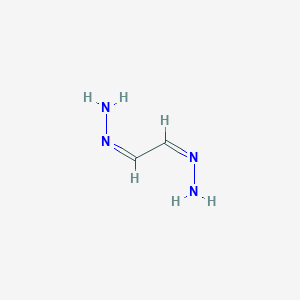

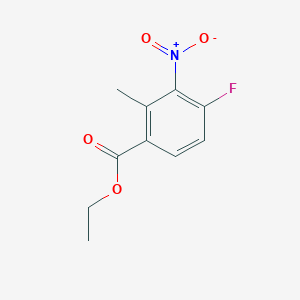
![N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine](/img/structure/B13650394.png)
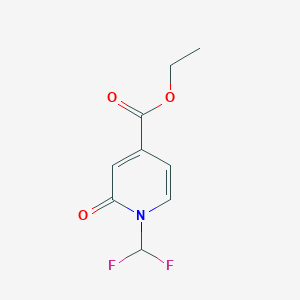
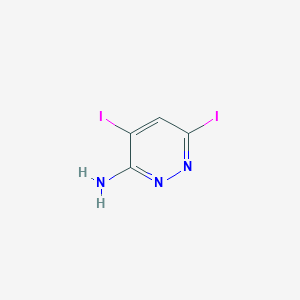
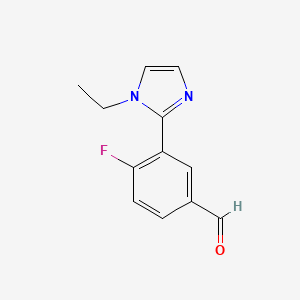
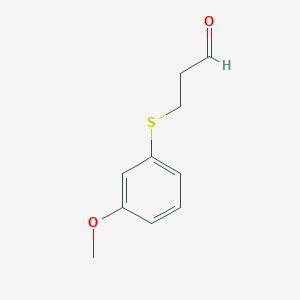
![2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide](/img/structure/B13650430.png)
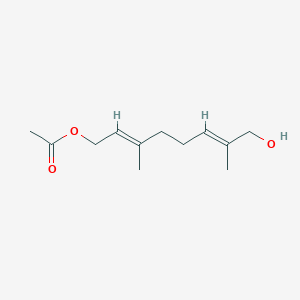
![Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13650449.png)
